molecular formula C23H29ClN2OS B1174960 trans-Di-tert-butylhyponitrite CAS No. 14976-54-6

trans-Di-tert-butylhyponitrite

Cat. No. B1174960
CAS RN: 14976-54-6
InChI Key:
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Description

Trans-Di-tert-butylhyponitrite is a chemical compound with the formula C8H18N2O2 . Its molecular weight is 174.2407 .


Molecular Structure Analysis

The molecular structure of trans-Di-tert-butylhyponitrite consists of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ .

Scientific Research Applications

  • Synthesis and Structural Analysis : Trans-Di-tert-butylhyponitrite is involved in the synthesis and structural analysis of complex organic compounds. For instance, it played a role in the synthesis of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes, which exhibit unique chair-like and boat-like structures in their trans and cis isomers, respectively (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).

  • Radical Initiated Reactions : This compound is used to initiate radical reactions in organic synthesis. An example is its use in methyl radical initiated Kharasch and related reactions, providing a safer alternative to more explosive compounds (Tappin & Renaud, 2020).

  • Regioselectivity Studies : It has been utilized in studies investigating regioselectivity in chemical reactions. For example, its dialkylation products were analyzed to understand the correlation between product framework geometry and O/O vs O/N regioselectivity (Arulsamy, Bohle, Imonigie, & Sagan, 2000).

  • Catalysis Research : In catalysis research, derivatives of trans-Di-tert-butylhyponitrite have been studied for their roles in processes like the aerobic epoxidation of stilbene over Au/TiO2 catalysts (Lignier, Mangematin, Morfin, Rousset, & Caps, 2008).

  • Chemiluminescence Studies : It has been a subject of study in chemiluminescence research, especially in relation to its behavior in viscous liquid media (Mendenhall & Matisová-Rychlá, 1994).

  • Thermochemical Decomposition : Its thermal decomposition has been studied, providing insights into the kinetics and radical efficiency of tertiary hyponitrites (Dulog & Klein, 1971).

  • Conformational Analysis : Trans-Di-tert-butylhyponitrite derivatives have been analyzed for conformational behavior in complex molecular structures (Gordillo, Juaristi, Martínez, Toscano, White, & Eliel, 1992).

properties

IUPAC Name

(E)-bis[(2-methylpropan-2-yl)oxy]diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPFBXRHYINFDV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON=NOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O/N=N/OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Di-tert-butylhyponitrite

CAS RN

82554-97-0
Record name trans-Di-tert-butylhyponitrite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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